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molecular formula C9H5BrClN3 B8637749 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile

2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile

Cat. No. B8637749
M. Wt: 270.51 g/mol
InChI Key: KHWMDCORWZAVCP-UHFFFAOYSA-N
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Patent
US08003792B2

Procedure details

A solution of [(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dimethylamine from Step A (195 mg, 0.676 mmol) and potassium cyanide (440 mg, 6.76 mmol) in DMF (0.5 mL) and H2O (0.5 mL) was heated at 100° C. for 2 h. The reaction mixture was partitioned between EtOAc (20 mL) and H2O (10 mL). The layers were separated and the organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=272 (M+1).
Name
[(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dimethylamine
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[C:4]2[NH:9][CH:10]=[C:11]([CH2:12]N(C)C)[C:3]=12.[C-:16]#[N:17].[K+]>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[C:4]2[NH:9][CH:10]=[C:11]([CH2:12][C:16]#[N:17])[C:3]=12 |f:1.2|

Inputs

Step One
Name
[(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dimethylamine
Quantity
195 mg
Type
reactant
Smiles
BrC1=C2C(=C(N=C1)Cl)NC=C2CN(C)C
Name
Quantity
440 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (20 mL) and H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=C(N=C1)Cl)NC=C2CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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